Everolimus O-Silyl Impurity

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

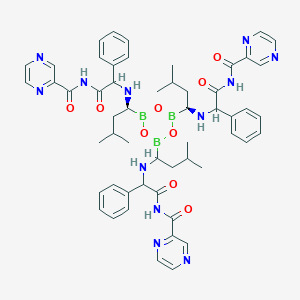

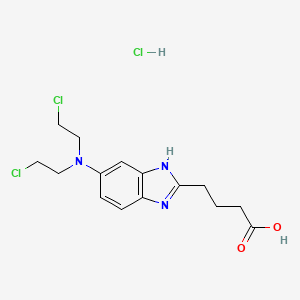

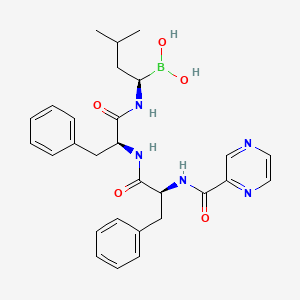

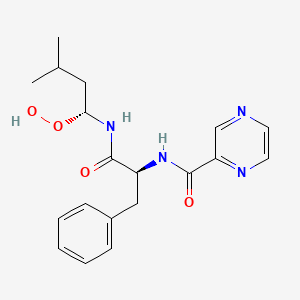

Everolimus O-Silyl Impurity is an impurity of Everolimus . Everolimus is a derivative of Rapamycin and works similarly to Rapamycin as an mTOR inhibitor . It is currently used as an immunosuppressant to prevent rejection of organ transplants . .

Molecular Structure Analysis

The molecular formula of this compound is C59H97NO14Si . Its molecular weight is 1072.52 . More detailed structural analysis would require specific laboratory techniques and is not available in the search results.Physical and Chemical Properties Analysis

This compound is a white to off-white solid . It has a melting point of greater than 93°C . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Adjunctive Therapy for Seizures

- Everolimus has been studied as an adjunctive therapy for treatment-resistant focal-onset seizures associated with tuberous sclerosis complex. The research indicated significant reductions in seizure frequency compared to placebo (French et al., 2016).

Pharmacokinetics and Metabolism

- The pharmacokinetic characteristics of Everolimus, including its absorption, distribution, metabolism, and excretion, have been detailed, providing insights into its clinical applications (Kirchner et al., 2004).

Treatment of Advanced Cancers

- Everolimus has shown efficacy in treating advanced renal cell carcinoma, with trials demonstrating significant improvements in progression-free survival compared to placebo (Motzer et al., 2008).

Pharmacogenetics in Transplant Patients

- Research has explored the influence of demographic factors and genetic polymorphisms on the pharmacokinetics of Everolimus in renal transplant patients (Moes et al., 2012).

Analytical Method Development

- A study developed a robust and sensitive high-performance liquid chromatographic (HPLC) method for determining Everolimus and its impurities in oral solid dosage forms (Prasad et al., 2019).

Efficacy in Pancreatic Neuroendocrine Tumors

- Everolimus has been shown to significantly prolong progression-free survival in patients with advanced pancreatic neuroendocrine tumors (Yao et al., 2011).

Hematologic Malignancies

- A phase I/II study of Everolimus in patients with relapsed or refractory hematologic malignancies demonstrated its safety and potential efficacy (Yee et al., 2006).

Resistance Mechanisms in Cancer

- A case study involving anaplastic thyroid cancer revealed insights into resistance mechanisms to Everolimus treatment (Wagle et al., 2014).

Development Across a Spectrum of Diseases

- Everolimus has been developed for various diseases, including organ transplant rejection and cancer, demonstrating its versatility and efficacy across a broad range of applications (Lebwohl et al., 2013).

Prevention of Allograft Rejection and Vasculopathy

- Everolimus was found to be more efficacious than azathioprine in reducing the severity and incidence of cardiac-allograft vasculopathy, providing a potential therapeutic option for transplant recipients (Eisen et al., 2003).

Long-Term Use in Tuberous Sclerosis Complex

- Long-term use of Everolimus in patients with tuberous sclerosis complex has shown sustained reductions in tumor volume and new responses in SEGA and renal angiomyolipoma (Franz et al., 2016).

Impact on Bone Loss and Resorption

- Everolimus has been shown to suppress cancellous bone loss and bone resorption, indicating its potential benefits in conditions associated with bone loss (Kneissel et al., 2004).

Refractory Epilepsy Treatment

- A study evaluated the potential of Everolimus to benefit epilepsy in TSC patients, highlighting its role in treating refractory epilepsy (Krueger et al., 2013).

Hodgkin Lymphoma Treatment

- Everolimus has demonstrated activity in patients with relapsed/refractory Hodgkin lymphoma, providing a new therapeutic approach in this patient population (Johnston et al., 2010).

Treatment of Non-Functional Neuroendocrine Tumors

- In a phase 3 study, Everolimus was found to improve progression-free survival in patients with advanced non-functional neuroendocrine tumors of the lung or gastrointestinal tract (Yao et al., 2016).

Mechanism of Action

Everolimus, the parent compound of Everolimus O-Silyl Impurity, is an inhibitor of mammalian target of rapamycin (mTOR), a serine-threonine kinase, downstream of the PI3K/AKT pathway . It works by inhibiting the mTOR complex 1 and regulating factors involved in several crucial cellular functions including protein synthesis, regulation of angiogenesis, lipid biosynthesis, mitochondrial biogenesis and function, cell cycle, and autophagy .

Safety and Hazards

Everolimus, the parent compound, can cause damage to organs through prolonged or repeated exposure . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and not eating, drinking or smoking when using this product .

Relevant Papers Several papers were found during the search. One paper discusses the development of a validated reversed-phase high performance liquid chromatographic method for the determination of Everolimus in the presence of degradation products or pharmaceutical excipients . Another paper presents a systematic review of the side-effects in patients treated with Everolimus . Further papers discuss the stability of Everolimus and the use of Everolimus in the treatment of various conditions . These papers provide valuable insights into the properties and uses of Everolimus and its impurities.

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Everolimus O-Silyl Impurity involves the protection of the hydroxyl group of Everolimus followed by the reaction with a silylating agent to form the O-silyl derivative.", "Starting Materials": [ "Everolimus", "Silylating agent (e.g. trimethylsilyl chloride)", "Base (e.g. triethylamine)", "Solvent (e.g. dichloromethane)" ], "Reaction": [ "Dissolve Everolimus in a dry solvent", "Add a base to the solution to deprotonate the hydroxyl group", "Add a silylating agent to the solution to form the O-silyl derivative", "Stir the reaction mixture at room temperature for several hours", "Quench the reaction with a suitable reagent (e.g. water or methanol)", "Extract the product with a suitable solvent (e.g. ethyl acetate)", "Purify the product by column chromatography or recrystallization" ] } | |

CAS No. |

159351-68-5 |

Molecular Formula |

C59H97NO14Si |

Molecular Weight |

1072.5 g/mol |

IUPAC Name |

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

InChI |

InChI=1S/C59H97NO14Si/c1-37-21-17-16-18-22-38(2)49(68-11)35-45-26-24-43(7)59(67,74-45)55(64)56(65)60-28-20-19-23-46(60)57(66)73-50(36-47(61)39(3)32-42(6)53(63)54(70-13)52(62)41(5)31-37)40(4)33-44-25-27-48(51(34-44)69-12)71-29-30-72-75(14,15)58(8,9)10/h16-18,21-22,32,37,39-41,43-46,48-51,53-54,63,67H,19-20,23-31,33-36H2,1-15H3/b18-16+,21-17+,38-22+,42-32+/t37-,39-,40-,41-,43-,44+,45+,46+,48-,49+,50+,51-,53-,54+,59-/m1/s1 |

InChI Key |

OCAIMYVVCQFDKI-JFPHMNFRSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCO[Si](C)(C)C(C)(C)C)C)/C)O)OC)C)C)/C)OC |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO[Si](C)(C)C(C)(C)C)C)C)O)OC)C)C)C)OC |

Appearance |

White to Off-White Solid |

melting_point |

>93 °C |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

42-O-tert-Butyldimethylsilyloxyethyl Rapamycin; 42-O-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]rapamycin; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

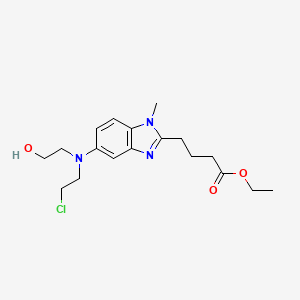

![4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid](/img/structure/B601033.png)

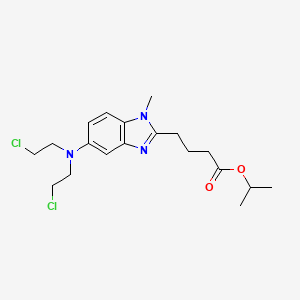

![[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid](/img/structure/B601040.png)